molecular formula C20H19N B3053919 4-[(4-Pentylphenyl)ethynyl]benzonitrile CAS No. 56982-41-3

4-[(4-Pentylphenyl)ethynyl]benzonitrile

Cat. No. B3053919
CAS RN: 56982-41-3
M. Wt: 273.4
InChI Key: FXQIMFIGGHKPGL-UHFFFAOYSA-N
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Description

“4-[(4-Pentylphenyl)ethynyl]benzonitrile” is a chemical compound with the molecular formula C20H19N . It is widely used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of “4-[(4-Pentylphenyl)ethynyl]benzonitrile” consists of 20 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

“4-[(4-Pentylphenyl)ethynyl]benzonitrile” has a molecular weight of 273.37 . It is insoluble in water and has a density of 1.06±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Photosensitive Field Effect Transistor

  • Research Findings: A study by Yenilmez et al. (2021) explored the use of metallo-phthalocyanines containing 4-pentylphenylethynyl substituents, including a compound similar to 4-[(4-Pentylphenyl)ethynyl]benzonitrile, in photosensitive field-effect transistors. The study found that these compounds displayed high photoelectric performance, suggesting potential applications in optoelectronic devices (Yenilmez, Sahin, Altındal, & Bayır, 2021).

Ruthenium Catalyzed Synthesis of Polymers

  • Research Findings: Another study by Londergan et al. (1998) involved the ruthenium-catalyzed copolymerization of various compounds, including those similar to 4-[(4-Pentylphenyl)ethynyl]benzonitrile. This research contributes to our understanding of creating cross-conjugated polymers, which can have applications in materials science (Londergan, You, Thompson, & Weber, 1998).

Photochemical Studies

  • Research Findings: Pavlik et al. (2003) conducted photochemistry studies on phenyl-substituted 1,2,4-thiadiazoles, which are structurally related to 4-[(4-Pentylphenyl)ethynyl]benzonitrile. This research is significant in understanding the photoinduced reactions of such compounds, which can have implications in chemical synthesis and material science (Pavlik, Changtong, & Tsefrikas, 2003).

Electrochemical and Spectroelectrochemical Properties

  • Research Findings: Hu et al. (2016) synthesized and characterized carbazole derivatives functionalized with benzonitrile and phthalonitrile units, closely related to 4-[(4-Pentylphenyl)ethynyl]benzonitrile. The study focused on their electrochemical properties and potential applications in electrochromic devices (Hu, Luo, Jin, Liu, Wang, Zhou, & Li, 2016).

Safety and Hazards

While specific safety and hazard information for “4-[(4-Pentylphenyl)ethynyl]benzonitrile” is not available, benzonitriles are generally considered hazardous. They are combustible liquids and can be harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-[2-(4-pentylphenyl)ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQIMFIGGHKPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724063
Record name 4-[(4-Pentylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56982-41-3
Record name 4-[(4-Pentylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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